Trinexapac

描述

Trinexapac is a plant growth regulator widely used in agriculture to enhance crop yield and improve harvest efficiency. It is particularly known for its application in sugarcane, where it boosts sugar yield and improves harvest efficiency . This compound is also used in other crops to regulate growth and improve stress tolerance.

准备方法

The preparation of trinexapac involves several synthetic routes and reaction conditions. One common method includes the reaction of acetoacetic ester with diethyl maleate under alkaline conditions to form an intermediate, which is then cyclized and esterified to produce this compound . The process involves multiple steps, including ester hydrolysis, cyclization, and esterification, and is designed to ensure high yield and purity of the final product.

化学反应分析

Trinexapac undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the synthesis of gibberellins, a group of plant hormones, by blocking the transformation of an inactive precursor to its active form . Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

科学研究应用

Cereal Crops

Trinexapac has been extensively studied in cereal crops such as barley and wheat. The European Food Safety Authority (EFSA) has reviewed its use, confirming its efficacy as a plant growth regulator while assessing maximum residue levels (MRLs) for safety .

- Case Study: Barley and Wheat

- Application : Used during the early growth stages.

- Outcome : Significant reduction in lodging and increased yield stability.

Legumes

In legume cultivation, particularly red clover, this compound-ethyl has demonstrated notable benefits:

- Case Study: Red Clover

Turfgrass Management

This compound is particularly popular in turf management due to its ability to control grass height and reduce mowing frequency.

Growth Regulation

Research has shown that this compound effectively reduces the growth rate of various turfgrass species:

- Case Study: Turfgrass Species

Leaf Anatomy Effects

A study evaluating the anatomical changes in turfgrass due to this compound application found that it altered leaf structure, promoting denser foliage which can enhance aesthetic quality .

Comparative Data Table

The following table summarizes key findings from various studies on this compound applications across different crops:

| Crop Type | Application Timing | Yield Increase (%) | Mowing Frequency Reduction (%) | Key Findings |

|---|---|---|---|---|

| Barley | Early growth stage | Not specified | Not applicable | Reduced lodging |

| Wheat | Early growth stage | Not specified | Not applicable | Enhanced yield stability |

| Red Clover | Stem elongation | 21% | Not applicable | Increased seed yield |

| Turfgrass | Sequential applications | Varies | 43% | Altered leaf anatomy |

Environmental Considerations

The application of this compound also contributes positively to environmental sustainability by reducing the need for frequent mowing, thereby lowering fuel consumption and emissions associated with turf maintenance .

作用机制

The mechanism of action of trinexapac involves the inhibition of gibberellin synthesis. It blocks the transformation of an inactive precursor of gibberellins to its active form, thereby reducing plant growth and promoting stress tolerance . The molecular targets of this compound include enzymes involved in the gibberellin biosynthesis pathway, and its effects are mediated through the regulation of various physiological and biochemical processes in plants.

相似化合物的比较

Trinexapac is often compared with other plant growth regulators, such as paclobutrazol and uniconazole. While all these compounds inhibit gibberellin synthesis, this compound is unique in its specific mode of action and its ability to improve stress tolerance in plants . Similar compounds include paclobutrazol, uniconazole, and chlormequat chloride, each with distinct properties and applications in agriculture.

生物活性

Trinexapac-ethyl (TE) is a plant growth regulator widely used in agricultural practices, particularly for its effects on grass species. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various crops, and relevant case studies.

This compound-ethyl functions primarily as an inhibitor of gibberellic acid (GA) biosynthesis. It specifically inhibits the enzyme responsible for converting the inactive form of GA to its active form, thereby reducing stem elongation and promoting a more compact plant structure. This action is particularly beneficial in preventing lodging in crops, which can significantly affect yield.

1. Perennial Ryegrass (Lolium perenne)

Research has shown that TE application can significantly enhance seed yield in perennial ryegrass. A study demonstrated that applying TE reduced lodging from 77% in untreated controls to as low as 14% in treated crops during anthesis. The application rates varied, but optimal results were observed with rates around 400 g/ha, leading to increased seed yields by over 50% compared to controls .

| Application Rate (g/ha) | Lodging Percentage | Seed Yield Increase (%) |

|---|---|---|

| 0 | 77 | - |

| 200 | <14 | >50 |

| 400 | - | >50 |

2. Sugarcane (Saccharum spp.)

In sugarcane, TE has been shown to modify growth patterns and yield outcomes. A factorial study indicated that applications of TE at different growth stages resulted in decreased height and root volume but increased stem diameter and tiller numbers when applied sequentially . This suggests that while TE can suppress vegetative growth, it may also enhance certain aspects of structural development.

| Application Timing (DAB) | Height Reduction (%) | Tiller Increase (%) |

|---|---|---|

| 120 | Significant | Moderate |

| 200 | Moderate | High |

| 240 | High | High |

Case Study 1: Annual Ryegrass in New Zealand

A field study conducted in Canterbury, New Zealand, assessed the impact of TE on annual ryegrass. The results indicated that the application of TE not only delayed lodging but also significantly increased seed yield by an average of 820 kg/ha at optimal application rates. The economic analysis showed a cost-benefit ratio of approximately 1:6.4, highlighting the financial viability of using TE in ryegrass production .

Case Study 2: Turfgrass Management

In turfgrass management, TE was used to regulate growth and improve disease resistance. A study found that applying TE before fungicide treatments effectively maintained turf health without the need for dew removal prior to fungicide application. This indicates TE's role in enhancing the efficacy of integrated pest management strategies .

属性

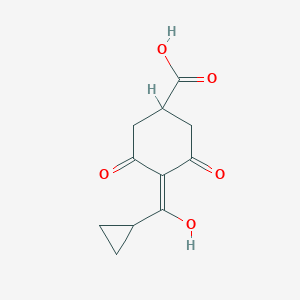

IUPAC Name |

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFWZNDCNBOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559517, DTXSID501019900 | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104273-73-6, 143294-89-7 | |

| Record name | Trinexapac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trinexapac-ethyl is a gibberellin (GA) biosynthesis inhibitor. [, , ] It blocks the conversion of GA19 to GA20 in the GA pathway, thus reducing the level of active gibberellins in plants. [] Gibberellins are plant hormones that play a crucial role in cell elongation and division, hence the growth-regulating effect of this compound-ethyl. [, ]

A: this compound-ethyl primarily inhibits shoot elongation, leading to shorter and sturdier plants. [, , , , ] This is particularly beneficial in preventing lodging in cereal crops like wheat and barley. [, , , ] Additionally, it can enhance turfgrass quality by reducing mowing frequency, clipping production, and improving turf color. [, , , ]

ANone: The molecular formula of this compound-ethyl is C14H20O5 and its molecular weight is 268.31 g/mol.

A: this compound-ethyl efficacy can be influenced by various factors like adjuvants, hard water, and rainfall. [] The addition of ammonium sulfate has been shown to compensate for efficacy reductions caused by hard water. [] The adjuvant combination of Sylgard 309 and urea ammonium nitrate (UAN) can enhance its efficacy at lower application rates. []

A: Yes, using appropriate adjuvants like Sylgard 309 and UAN can significantly enhance this compound-ethyl absorption and efficacy. [, ] Additionally, ammonium sulfate can improve its rainfastness, ensuring better performance even after rainfall. []

A: this compound-ethyl is primarily absorbed through the foliage and translocated throughout the plant. [, ] In Kentucky bluegrass, the plant base (leaf sheaths and crown) showed the highest absorption rate, followed by the leaf blade. [] The addition of the adjuvant Sylgard 309 significantly enhanced leaf blade absorption. [] Translocation occurs both acropetally (towards the shoot tips) and basipetally (towards the roots), ensuring its distribution to active growth sites. []

A: While the exact year of its introduction is not mentioned in the papers, its widespread use in agriculture and turfgrass management since the late 20th century suggests that it has been a valuable tool for several decades. [, , , , ]

A: The research on this compound-ethyl's GA biosynthesis inhibition mechanism could potentially provide insights for developing new plant growth regulators with improved efficacy and selectivity. [, ] Moreover, understanding its impact on plant physiology, particularly stress tolerance, might have implications for broader plant science research. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。